SCV-07 Hydrochloride is a small molecule dipeptide with specific structural characteristics and physical properties important for research applications.
Table 1: Chemical and Physical Profile of SCV-07 Hydrochloride
| Property | Specification | | :--- | :--- | | Chemical Name | Gamma-D-glutamyl-L-tryptophan hydrochloride [1] [2] | | Synonyms | Golotimod hydrochloride; SCV 07 hydrochloride [1] [2] [3] | | CAS Number | 1029401-59-9 [1] [2] [4] | | Molecular Formula | C₁₆H₂₀ClN₃O₅ [1] [2] | | Molecular Weight | 369.80 g/mol [1] [2] | | Purity | >99% (as reported by suppliers) [1] [2] | | Chemical Structure | | Solubility | Soluble in water (120-150 mg/mL) [1] [2] | | Storage | -20°C, sealed, away from moisture [1] [2] |
SCV-07 Hydrochloride functions primarily as an immunomodulator through multiple pathways.
The following diagram illustrates the proposed signaling pathways and biological effects of SCV-07 Hydrochloride:
Research indicates SCV-07 Hydrochloride has efficacy in various disease models.
Table 2: Summary of Key In Vivo Experimental Findings
| Disease Model | Administration & Dose | Key Findings | Citation |
|---|---|---|---|
| Recurrent Genital HSV-2 | Oral gavage or subcutaneous injection; 100 μg/kg for 5 days | Reduced lesion incidence from 55% to 18% (oral); greater efficacy when administered after fasting [1]. | [1] |
| Radiation-Induced Oral Mucositis | Subcutaneous injection; once/twice daily, 10-1000 μg/kg for 20 days | Significant reduction in severity and duration of oral mucositis; peak mucositis score was 2.2 vs. 3.0 in control group (at 100 μg/kg) [1]. | [1] |
| Tuberculosis (as immunoadjuvant) | Not specified in results | Increased efficacy of anti-tuberculosis therapy, improved clearance of mycobacteria, and enhanced cavity healing [1] [3]. | [1] [3] |
For researchers looking to replicate or build upon existing studies, here are methodologies from key experiments.
This protocol is used to evaluate the protective effects of SCV-07 against radiation-induced oral mucositis [1].
This protocol assesses the efficacy of SCV-07 in reducing viral lesion recurrence [1].
SCV-07 Hydrochloride remains an investigational compound and is not approved for medical use in any country [3]. It has been investigated for use in several areas, including:
The table below summarizes the core pharmacological data for Golotimod:
| Parameter | Description |
|---|---|
| IUPAC Name | (2R)-2-amino-4-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]carbamoyl]butanoic acid [1] |
| Chemical Formula | C₁₆H₁₉N₃O₅ [1] |
| Molecular Weight | 333.3392 g/mol [1] |
| Modality | Small Molecule [1] |
| Mechanism of Action | Broad activator of the Toll-like Receptor (TLR) pathway [1] |
| Key Targets | TLR2, TLR4, TLR7, TLR9; STAT3 inhibitor [1] |
| Primary Effects | Stimulates T-lymphocyte differentiation, enhances macrophage phagocytosis, boosts IL-2 and IFN-γ production [1] |
| Regulatory Status | Investigational; not approved in the US or other regions [1] |
This compound exerts its effects primarily as a broad-acting modulator of the Toll-like receptor (TLR) pathway, influencing multiple immune targets [1].
The diagram below illustrates the core immunomodulatory pathway of this compound:
This compound immunomodulatory pathway. Source: Adapted from [1].
Based on its immunomodulatory properties, this compound has been investigated for several therapeutic applications [1]:
According to available clinical data, Golototimod has demonstrated a favorable safety profile. No adverse effects were observed in patients participating in clinical trials [1].
The unique structural features of this compound—containing both D- and L-amino acids connected by a gamma-glutamyl linkage—make its chemical synthesis complex. Enzymatic methods have been developed as efficient alternatives [2].
The following diagram outlines the optimized enzymatic production workflow:
Enzymatic synthesis workflow for this compound. Source: Adapted from [2].
| Method | Catalyst | Key Conditions | Yield | Key Features |
|---|---|---|---|---|
| Bacterial GGT [2] | γ-Glutamyltranspeptidase | 50 mM substrates, pH 9-9.5, 37°C, 5 hr | ~66% | Specific for D-glutamine configuration; high conversion rate |
| L-Glutaminase [3] | L-Glutaminase from B. amyloliquefaciens | pH 10, 37°C, 3 hr, 0.1% enzyme | ~51% (γ-EW) | Broader substrate specificity; produces mixture of γ-glutamyl peptides |
The distinct mechanism of action of this compound, targeting multiple TLRs and STAT3 signaling, positions it as a promising candidate for several research and development avenues:
Gamma-D-glutamyl-L-tryptophan (this compound/SCV-07) is a synthetically-derived dipeptide with a unique gamma-glutamyl linkage and a multifaceted immunomodulatory profile. Its primary mechanism involves broad modulation of the Toll-like receptor pathway, leading to enhanced Th1 cytokine production and potential STAT3 inhibition. While it has shown promise in investigational studies for tuberculosis and viral infections, it remains an experimental drug requiring further clinical validation. The development of efficient enzymatic synthesis methods provides a viable path for its production for research and potential therapeutic use.
This compound (also known as SCV-07) is a synthetic immunomodulatory peptide derived from thymosin beta-4 [1]. Its primary mechanism centers on enhancing the immune response, particularly by targeting T-cell function [2] [1].
The diagram below outlines the key signaling pathway through which this compound exerts its effects.
This compound activates T-cells, boosting IL-2 and IFN-γ production to enhance immune response.
In addition to this core pathway, this compound also helps regulate immune homeostasis by balancing pro-inflammatory and anti-inflammatory signals, which can prevent excessive inflammation and reduce the risk of autoimmune reactions [2].
The immunomodulatory properties of this compound make it a candidate for treating conditions where enhancing the body's immune response is beneficial. The table below summarizes its primary potential applications.
| Therapeutic Area | Proposed Role & Mechanism | Development Status |
|---|---|---|
| Oncology (Cancer Therapy) | Enhances immune system's ability to recognize and destroy tumor cells; potential synergy with checkpoint inhibitors [2]. | Preclinical and early clinical trials (e.g., for melanoma, lung cancer) [2]. |
| Infectious Diseases | Boosts T-cell function and macrophage activity to help clear persistent, hard-to-treat infections [2] [1]. | Investigated for chronic infections [1]. |
| Ulcerative Colitis | Identified as a promising therapeutic candidate through bioinformatics analysis and molecular docking studies [3]. | Computational prediction; requires clinical validation [3]. |
This compound is currently an investigational drug and has not yet received approval for widespread clinical use [1]. Its development is ongoing, with research focused on determining optimal dosage, administration methods, and its full spectrum of indications [1].
This compound is a promising immunomodulatory peptide that acts by stimulating T-cell activity and enhancing cytokine production. While its potential in oncology, infectious diseases, and ulcerative colitis is supported by early research, it remains in the experimental stage.
Golotimod exerts its effects through two interconnected signaling pathways that enhance immune response and inhibit a key oncogenic signal.
This compound's dual mechanism of immune activation via the TLR pathway and direct inhibition of the oncogenic STAT3 signaling cascade.
This compound has shown promise in several preclinical and clinical research areas, supported by the following experimental data.
A significant research focus is preventing and treating oral mucositis, a common side effect of cancer chemoradiation.
| Model | Dosing & Regimen | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Preclinical (Hamsters) [1] | 10, 100 μg/kg, or 1 mg/kg; subcutaneous injection; once/twice daily from days 1-20. | At 100 μg/kg: Peak mucositis score of 2.2 (vs. 3.0 in control). Ulcer prevalence 6.3% (vs. 28.1% in control). | Inhibition of STAT3 signaling, modulating inflammation and mucosal injury [1]. |
| Clinical (HNC Patients) [2] | Subcutaneous injection on days of radiation (from Phase 2 trial NCT00756951). | Reduced severity and duration of OM; genomic analysis identified unique gene clusters that could differentiate treatment responders from non-responders. | Immunomodulation and potential patient-specific genetic factors influencing response [2]. |
This compound has been investigated as an immunotherapeutic adjuvant for hard-to-treat infections.
| Pathogen | Model | Dosing & Regimen | Key Findings |
|---|---|---|---|
| Mycobacterium tuberculosis [3] | Preclinical | Oral or subcutaneous | Improved bacterial clearance, cavity healing, and immune parameters (e.g., fever, cough) without adverse effects. |
| Herpes Simplex Virus Type 2 (HSV-2) [1] | Guinea Pigs | 100 μg/kg; oral gavage or subcutaneous; for 5 days. | Oral administration: Reduced lesion incidence from 55% to 18%. Subcutaneous injection showed no significant reduction. |
For researchers looking to work with this compound, here are summaries of key methodologies from the literature.
This compound is described as a STAT3 inhibitor [1]. While the specific biochemical assay is not detailed in the search results, its STAT3 inhibitory activity is a cited mechanism for its efficacy in oral mucositis models [1]. Researchers would typically validate this using methods like electrophoretic mobility shift assays (EMSAs) to assess STAT3-DNA binding, western blotting to measure phosphorylated STAT3 (Tyr705) levels, or luciferase reporter assays using a STAT3-responsive promoter.
This protocol is adapted from studies demonstrating this compound's efficacy [4] [1].
This compound remains an investigational drug and has not received approval in the US or other regions [3]. It has been evaluated in several clinical trials for conditions including:
This compound represents a promising multi-target agent in research. Its future development will likely focus on defining predictive biomarkers for patient response and exploring its synergy with other immunotherapies.
The indole scaffold, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities and therapeutic potential. This versatile molecular framework serves as a core structure in many natural products and pharmaceuticals, making it particularly valuable in drug discovery pipelines. Indole derivatives have demonstrated significant potential in immunomodulatory therapy, especially in cancer treatment, where they target key immune pathways and cellular processes. The structural versatility of indoles allows for extensive chemical modifications, enabling medicinal chemists to optimize drug-like properties such as solubility, permeability, and metabolic stability while maintaining target specificity [1] [2].
The indole nucleus can exist in three tautomeric forms—1H-indole, 2H-indole, and 3H-indole—which differ in the position of the hydrogen atom within the ring structure. These tautomers significantly influence the chemical reactivity and biological interactions of indole derivatives. The presence of delocalized π-electrons across the ring system enables indoles to participate in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This diverse interaction profile underpins the broad pharmacological potential of indole derivatives and their ability to engage with multiple therapeutic targets simultaneously [1] [3].
Recent research has identified specific indole derivatives as potent STING degraders through proteasome-mediated pathways. The stimulator of interferon genes (STING) pathway plays a crucial role in innate immunity, and its aberrant activation is associated with various inflammatory and autoimmune diseases. Researchers have designed and synthesized a series of STING-PROTACs based on nitro-free covalent warheads and different E3 ligase binders. The representative compound 2h has demonstrated exceptional degradation specificity with a DC50 value of 3.23 μM and sustained degradation activity over 72 hours. Biological studies confirmed that compound 2h effectively inhibits STING signaling and suppresses immune-inflammatory cytokines both in vitro and in vivo. Notably, this compound exhibited improved safety profiles compared to its warhead molecule and SP23, making it a promising candidate for further investigation in autoimmune and inflammatory disease treatment [4].
IDO1 enzyme represents another critical immunomodulatory target for indole-based therapeutics. IDO1 catalyzes the degradation of tryptophan in the tumor microenvironment, contributing to immune suppression by depleting essential amino acids required for T-cell function and activation. Inhibitors of IDO1, such as epacadostat, have been developed to reverse this immunosuppressive effect and reinvigorate T-cell responses. The indole scaffold serves as an ideal structural foundation for IDO1 inhibitors due to its similarity to the native tryptophan substrate, allowing competitive inhibition at the enzyme's active site. These inhibitors have shown promise in combination therapies with other immunomodulatory agents, potentially enhancing overall antitumor immunity by addressing multiple suppression mechanisms simultaneously [5].
The PD-1/PD-L1 immune checkpoint pathway has emerged as a premier target for cancer immunotherapy, and indole derivatives offer unique opportunities for small-molecule intervention in this space. Although the large, flat binding interface between PD-1 and PD-L1 presents structural challenges for small-molecule inhibition, several indole-based compounds have shown promise in disrupting this interaction. For instance, PIK-93 promotes PD-L1 ubiquitination and degradation, thereby enhancing T-cell activation when combined with anti-PD-L1 antibodies. Additionally, natural indole compounds such as myricetin downregulate PD-L1 and IDO1 expression through interference with the JAK-STAT-IRF1 axis. The aryl hydrocarbon receptor, which controls PD-L1, PD-L2, and IDO1 expression through both canonical JAK/STAT signaling and non-coding RNA mechanisms, also represents an attractive target for indole-based small molecules [5].
Table 1: Key Immunomodulatory Targets of Indole Derivatives
| Target | Biological Role | Indole Compound | Mechanism of Action | Quantitative Metrics |
|---|---|---|---|---|
| STING | Innate immune sensor | Compound 2h | PROTAC-mediated degradation | DC50 = 3.23 μM; >72h duration |
| IDO1 | Tryptophan catabolism | Epacadostat | Competitive enzyme inhibition | Clinical trials (Phase II) |
| PD-L1 | Immune checkpoint | PIK-93 | Ubiquitination & degradation | Enhanced anti-PD-L1 efficacy |
| β-Glucuronidase | Lysosomal enzyme | Ligand 10 | Enzyme inhibition | Binding energy = -9.5 kcal/mol |
| SIRT3 | Mitochondrial deacetylase | IM24DCW-16 | SIRT3 modulation | Upregulates SOD2, GPx, FOXO3 |
QSAR modeling represents a powerful computational approach for understanding the relationship between indole derivative structures and their immunomodulatory activities. Theoretical investigations involving 30 indole derivatives have successfully generated predictive models with exceptional statistical fitness, demonstrating validation parameters of R²trng = 0.954942, Q²cv = 0.925462, and R²test = 0.855393 with a lack-of-fit (LOF) value of 0.042924. These models employ genetic function approximation (GFA) methods and multi-linear regression (MLR) analysis to identify critical molecular descriptors that correlate with biological activity [6].
Molecular docking studies further complement QSAR analyses by providing structural insights into ligand-target interactions. For β-glucuronidase inhibition, ligand 10 demonstrated superior binding affinity with a binding energy of -9.5 kcal/mol, forming stable interactions within the enzyme's active site through hydrophobic, electrostatic, and hydrogen bonding. This compound served as a template for designing novel inhibitors, with optimized derivatives exhibiting even better binding energies ranging from -9.6 to -9.9 kcal/mol, surpassing the standard drug D-saccharic acid 1,4-lactone. These computational approaches enable rational design of indole derivatives with enhanced potency and selectivity for immunomodulatory targets [6].
Table 2: Experimental Protocols for Evaluating Indole Derivatives
| Method | Key Parameters | Application in Indole Research | References |
|---|---|---|---|
| Molecular Docking | Binding energy, Interaction residues | β-glucuronidase inhibition, SIRT3 modulation | [7] [6] |
| MTT Assay | Cell viability, IC50 values | Cytotoxicity screening, neuroprotection | [7] |
| Tubulin Polymerization | IC50, microtubule disruption | Anticancer activity evaluation | [1] [3] |
| ADMET Prediction | QPlogPo/w, QPlogS, %Human Oral Absorption | Drug-likeness assessment | [7] [6] |
| Molecular Dynamics | RMSD, RMSF, binding stability | Ligand-protein complex stability (100 ns) | [7] |
Recent breakthroughs in indole chemistry have addressed long-standing challenges in selective functionalization, particularly at the historically inaccessible C5 carbon position. Researchers at Chiba University have developed a novel method for regioselective C5-H alkylation of indoles using cost-effective copper-based catalysts, achieving impressive yields up to 91%. This innovative approach employs carbene chemistry, where copper catalysts stabilize reactive intermediates and lower energy barriers for rearrangement, enabling previously difficult synthetic transformations [8].
The synthetic methodology demonstrates remarkable versatility, accommodating various substituents including methoxybenzyl, allyl, and phenyl groups at different positions on the indole ring. This flexibility enables the creation of structurally diverse molecular libraries for comprehensive biological screening. The copper-catalyzed strategy represents a significant advancement over traditional rhodium-based systems, offering improved cost-effectiveness and scalability for industrial applications. These synthetic breakthroughs expand the accessible chemical space for indole-based drug discovery, particularly for developing specialized immunomodulatory agents with optimized target engagement and pharmacological properties [8].
Synthetic strategies for indole derivative development, highlighting recent C5 functionalization breakthrough.
Molecular docking studies provide critical insights into the binding interactions between indole derivatives and their immunomodulatory targets. For investigating SIRT3 modulation, researchers retrieved the protein structure from RCSB Protein Data Bank (PDB ID: 4fvt) with a resolution of 2.47 Å. The protein preparation workflow involved removing hetero-atoms and water molecules, adding missing residues, and optimizing hydrogen bonding networks using the Protein Preparation Wizard in Schrödinger Suite. Ligands were prepared using the LigPrep module with ionization parameters set at pH 7.0 ± 0.2 and energy minimization performed with OPLS 2004 force field. Receptor grid generation centered on the co-crystal Ac-Acs peptide, and molecular docking employed the extra precision (XP) mode for accurate pose prediction [7].
The binding stability of ligand-protein complexes was further evaluated through Prime MM-GBSA calculations to determine free binding energies (ΔGbind), incorporating molecular mechanics energy (ΔEMM), solvation energy (ΔGsolv), and surface area energy (ΔGSA). For dynamic assessment, molecular dynamics simulations were conducted over 100 ns timeframes using TIP4P solvent models with OPLS4 force fields, monitoring key parameters including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and ligand-protein interaction stability throughout the simulation period [7].
Comprehensive in vitro assays are essential for validating the immunomodulatory activity of indole derivatives. For neuroinflammatory applications targeting Parkinson's disease, researchers employed multiple assay systems including MTT assays for cytotoxicity assessment, neuroprotection assays using rotenone-induced cytotoxicity models, lactate dehydrogenase (LDH) assays for membrane integrity evaluation, and superoxide dismutase (SOD) assays for antioxidant capacity measurement. Additional assays included glutathione peroxidase (GPx) activity, reactive oxygen species (ROS) estimation, mitochondrial membrane potential measurements using JC-1 dye, and real-time polymerase chain reaction (RT-PCR) for quantifying SIRT3, PGC-1α, and FOXO3 gene expression levels [7].
For anticancer activity evaluation, tubulin polymerization inhibition assays measured the concentration-dependent effects of indole derivatives on microtubule dynamics. Immunofluorescence staining visualized microtubule network disruption, while cell cycle analysis through flow cytometry determined G2/M phase arrest. Apoptosis induction was quantified using Annexin V staining and caspase activation assays, providing mechanistic insights into the anticancer properties of indole-based compounds [1] [3].
The integration of artificial intelligence into indole-based drug discovery represents a paradigm shift in immunomodulatory therapeutic development. AI techniques, particularly machine learning (ML) and deep learning (DL), accelerate compound screening, optimize lead candidates, and predict pharmacokinetic properties with unprecedented efficiency. Supervised learning algorithms, including support vector machines (SVMs) and random forests, enable quantitative structure-activity relationship (QSAR) modeling and virtual screening of indole libraries. Unsupervised learning approaches facilitate chemical clustering and scaffold-based grouping, while reinforcement learning (RL) methods iteratively optimize molecular structures toward desired immunomodulatory profiles [5].
AI approaches accelerating indole-based immunomodulatory drug discovery.
| Property | Details |
|---|---|
| DrugBank ID | DB05475 [1] |
| Modality | Small Molecule [1] |
| Generic Name | This compound [1] |
| Chemical Formula | C16H19N3O5 [1] |
| Molecular Weight | 333.3392 g/mol [1] |
| Synonyms | SCV-07 [1] |
| Regulatory Status | Investigational; not approved in the US or other regions [1] |
| Associated Conditions | Investigated for tuberculosis, chronic hepatitis C, oral mucositis, and head and neck cancer [1]. Also identified as a potential therapeutic candidate for Ulcerative Colitis [2]. |
| Mechanism of Action | Acts broadly on the Toll-like receptor (TLR) pathway [1]. A known STAT3 inhibitor [3]. Stimulates T-lymphocyte differentiation, macrophage phagocytosis, and enhances production of IL-2 and IFN-γ [1]. |
| Pharmacodynamics | Preferentially activates Th1 cytokine production [1]. |
| Toxicity | No adverse effects were observed in patients participating in clinical trials [1]. |
| ADMET Predictions | Human Intestinal Absorption: + (Well absorbed) [1] Blood Brain Barrier: + (Can cross) [1] P-glycoprotein Substrate: No [1] CYP450 Inhibitory Promiscuity: Low [1] |
While specific protocols for this compound assays are not detailed in the search results, the following information provides context for its research application.
The diagram below illustrates this compound's core mechanism of action and a generalized workflow for its computational identification as a drug candidate.
Overview of this compound's immunomodulatory action and its identification via bioinformatics.
This compound is an intriguing immunomodulatory agent with a unique dual mechanism targeting both the TLR pathway and STAT3. However, its investigational status is the primary reason for the lack of publicly available, comprehensive pharmacokinetic and ADMET data.
volume of distribution, protein binding, half-life, clearance, and specific routes of elimination are marked as "Not Available" [1].in silico prediction for ulcerative colitis requires validation in biological assays and clinical studies [2].
Golotimod is a synthetic dipeptide (γ-D-glutamyl-L-tryptophan) with broad effects on the immune system. Its interaction with macrophages involves several key mechanisms and pathways [1] [2]:
| Mechanism / Target | Reported Action | Biological Consequence |
|---|---|---|
| STAT3 Signaling | Inhibition [1] | Modulation of immune cell activation and differentiation. |
| Toll-like Receptor (TLR) Pathway | Broad action [2] | Preferential activation of Th1 cytokine production (e.g., enhances IL-2 and IFN-γ) [2]. |
| Macrophage Function | Stimulation of "macrocytic phagocytosis" [2] | Enhanced clearance of pathogens (e.g., mycobacteria in tuberculosis) [2]. |
| T-lymphocyte Differentiation | Stimulation [2] | Augmentation of specific immune responses [2]. |
Key evidence for this compound's effect on macrophage function comes from in vivo studies, though specific in vitro protocols on macrophages are less detailed in the available literature.
The relationship between this compound's known targets and its functional outcomes on macrophages can be visualized as a signaling pathway. The following diagram integrates the mechanisms described in the search results, illustrating how this compound's action on TLRs and STAT3 may lead to enhanced macrophage function.
The search results provide a foundational understanding of this compound's immunomodulatory effects. For a definitive and complete whitepaper, consulting primary research articles or proprietary data from the developing company (SciClone Pharmaceuticals) would be necessary.
Golotimod exerts its immunomodulatory effects primarily through the inhibition of the STAT3 signaling pathway [1] [2]. The following diagram illustrates this core mechanism and its downstream biological consequences.
The key in vivo evidence for this compound's effects comes from studies in animal models of recurrent genital herpes and radiation-induced oral mucositis.
The experimental workflow for these studies is summarized below.
For research purposes, this compound is typically used as a white to off-white solid powder [1].
| Property | Description |
|---|---|
| Molecular Formula (Base) | C₁₆H₁₉N₃O₅ [2] |
| Molecular Formula (HCl Salt) | C₁₆H₂₀ClN₃O₅ [1] |
| CAS Number (Base) | 229305-39-9 [2] |
| CAS Number (HCl Salt) | 1029401-59-9 [1] |
| Purity | ≥98% [1] |
| Solubility in Water | ~150 mg/mL (405.62 mM) for HCl salt [1] |
| Storage | Powder should be stored at -20°C; protect from moisture [1] |
The table below summarizes the key molecular and cellular mechanisms of Golotimod.
| Mechanism | Functional Outcome | Experimental Context / Key Findings |
|---|---|---|
| STAT3 Signaling Inhibition [1] [2] [3] | Reversal of immunosuppression; stimulation of anti-tumor/anti-infective immune response. | Modulates duration/severity of oral mucositis in hamster models; potential therapeutic for UC [4] [1]. |
| Immunostimulation [2] [3] | Promotes Th1 response; activates macrophages; increases IL-2 & IFN-γ levels. | Stimulates thymic/splenic cell proliferation; improves macrophage function [1] [3]. |
| Direct Antimicrobial Activity [1] [3] | Contributes to efficacy against bacterial (e.g., tuberculosis) and viral infections. | "Significantly increases efficacy of antituberculosis therapy" [1]. |
This compound's efficacy has been demonstrated in various experimental models, with detailed methodologies for key in vivo studies provided below.
| Disease Model | Experimental Protocol & Dosage | Key Results & Findings |
|---|
| Oral Mucositis [1] | Model: Male LVG golden Syrian Hamsters with radiation-induced mucositis. Treatment: Subcutaneous injection; 10, 100 μg/kg or 1 mg/kg; once or twice daily from days 1 to 20. Assessment: Mucositis severity scoring. | Reduced peak mucositis score (2.2 vs. 3.0 in control at 100 μg/kg). Significantly decreased severity and duration of ulcerative oral mucositis. | | Recurrent Genital HSV-2 [1] [3] | Model: Female Hartley guinea pigs (250-300 g) infected with HSV-2. Treatment: 100 μg/kg; oral gavage or subcutaneous injection; for 5 days. Assessment: Incidence and severity of lesions. | Oral administration reduced lesion incidence from 55% to 18%. Subcutaneous injection did not show a significant reduction. |
The following diagram illustrates the core signaling pathway through which this compound exerts its primary immunomodulatory effects, particularly its documented role in inhibiting STAT3.
This compound inhibits STAT3 to reverse immunosuppression and stimulate immune cell activity.
| Animal Model / Disease | Dose | Route of Administration | Dosing Schedule | Key Experimental Findings |
|---|---|---|---|---|
| Female Hartley guinea pigs; recurrent genital HSV-2 infection [1] [2] | 100 μg/kg | Oral gavage or subcutaneous injection | Once daily for 5 days [1] [2] | Oral administration reduced lesion incidence from 55% to 18%; subcutaneous injection did not significantly reduce disease [1] [2]. |
| Male LVG golden Syrian hamsters; radiation-induced oral mucositis [1] [2] | 10, 100 μg/kg, or 1 mg/kg | Subcutaneous injection | Once or twice daily from day 1 to day 20 [1] [2] | At 100 μg/kg, significantly reduced peak mucositis score (2.2 vs. 3.0 in control) and mortality (6.3% vs. 28.1% in control) [1] [2]. |
This compound exerts its effects through broad action on the Toll-like receptor (TLR) pathway [1] [3]. It has been shown to inhibit the expression of STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor often upregulated in cancer cells that contributes to tumor growth and immunosuppression [1] [2] [4]. By inhibiting STAT3, this compound helps reverse immunosuppression and stimulates an anti-tumor immune response [1]. Furthermore, it stimulates the differentiation of T-lymphocytes, particularly helper T (Th1) cells, activates macrophages, and increases the production of key immune cytokines like interleukin-2 (IL-2) and interferon-gamma (IFN-γ) [1] [3].
The following diagram illustrates this primary mechanism of action and the subsequent immunostimulatory effects.
The typical workflow for conducting an in vivo efficacy study, based on the cited research, involves several key stages, as shown below.
Here is a detailed breakdown of the methodologies based on the published studies.
1. Protocol for Recurrent Genital HSV-2 Study in Guinea Pigs [1] [2]
2. Protocol for Radiation-Induced Oral Mucositis in Hamsters [1] [2]
The table below summarizes the key physicochemical and solubility data for SCV-07 hydrochloride from supplier specifications, which is crucial for planning in vivo formulations [1] [2].
| Property | Specification / Value |
|---|---|
| CAS Number | 1029401-59-9 (Hydrochloride salt); 229305-39-9 (Base) [1] [3] |
| Molecular Formula | C₁₆H₂₀ClN₃O₅ [1] [2] |
| Molecular Weight | 369.80 g/mol [1] [2] |
| Purity | ≥98% - 99.64% [1] [2] |
| Physical Appearance | White to off-white solid powder [1] [2] |
| Solubility in Water | 150 mg/mL (405.62 mM) [1] [2] |
| Recommended Solvent | Water, Phosphate-Buffered Saline (PBS) [1] [2] |
Here is a detailed methodology for preparing a stock solution and a typical working formulation for animal studies, based on supplier data and published protocols [1] [2] [4].
| Preparation Step | Instructions |
|---|
| Stock Solution (Water) | 1. Weigh the required amount of SCV-07 hydrochloride powder. 2. Add sterile water to achieve a concentration of 20 mg/mL. 3. Gently vortex or sonicate the mixture until a clear solution is obtained. This stock can be aliquoted and stored at -20°C or -80°C for future use [1] [2]. | | Working Solution (PBS) | 1. Take an aliquot of the 20 mg/mL stock solution. 2. Dilute it in PBS to the desired dosing concentration. For example, to achieve a dose of 100 µg/kg in a 200 g animal with a 1 mL injection volume, the final concentration would be 20 µg/mL. 3. Mix gently to ensure homogeneity. Use the formulation promptly [1]. |
The following protocols are reconstructed from published in vivo studies investigating SCV-07 in models of herpes simplex virus and oral mucositis [1] [2] [4].
| Experimental Component | Protocol Details |
|---|---|
| Animal Model & Disease | Female Hartley guinea pigs (250-300 g) infected with recurrent genital HSV-2 [1] [4]. |
| Dosage & Administration | 5 µg/kg of SCV-07 hydrochloride, administered via oral gavage once daily for 5 days. Studies note that administration after an overnight fast significantly improved efficacy [4]. |
| Key Results | Oral administration significantly reduced the incidence of recurrent lesions from 55% to 18%. Subcutaneous injection at the same dose did not show a significant effect, highlighting the importance of the administration route [1] [4]. |
| Experimental Component | Protocol Details |
|---|---|
| Animal Model & Disease | Male LVG golden Syrian Hamsters (~80 g) with radiation-induced oral mucositis [1] [2]. |
| Dosage & Administration | 100 µg/kg of SCV-07 hydrochloride, administered via subcutaneous (SC) injection once or twice daily from days 1 to 20 [1] [2]. |
| Key Results | Treatment significantly reduced the severity and duration of ulcerative oral mucositis. On day 18, the peak mucositis score was 2.2 in the treated group compared to 3.0 in the control group. The area under the curve for mucositis scores was only 6.3% in treated animals versus 28.1% in controls [1] [2]. |
SCV-07 (Golotimod) is an immunomodulatory dipeptide. Its primary biological activity is attributed to the inhibition of the STAT3 signaling pathway [1] [2] [3]. It also has broad effects on the Toll-like receptor (TLR) pathway, which leads to the stimulation of T-helper 1 (Th1) lymphocyte differentiation and enhances the production of immune cytokines like IL-2 and IFN-γ [3]. This preferential activation of the Th1 immune response is crucial for combating viral infections and is correlated with the therapeutic effects observed in animal models.
The following diagram illustrates this core mechanism of action.
Golotimod (SCV 07) is a synthetic dipeptide, chemically defined as gamma-D-glutamyl-L-tryptophan, recognized for its immunomodulating and antimicrobial activities. It functions by inhibiting the STAT3 signaling pathway, which contributes to its therapeutic potential in conditions like oral mucositis and recurrent genital herpes simplex virus type 2 (HSV-2) [1] [2] [3]. The following document provides detailed protocols for its reconstitution, storage, and use in experimental models.
A thorough understanding of this compound's physical properties is fundamental to its proper handling and stability in the laboratory.
The core properties of this compound are as follows:
Proper storage is critical for maintaining the stability and activity of this compound.
This compound exhibits good solubility in aqueous solutions, but specific solvents are recommended for preparing stock solutions of different concentrations.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
|---|---|---|
| Water | ~125 mg/mL (~374.99 mM) [2] | Recommended for initial stock solution; may require ultrasonication to dissolve. |
| DMSO | ~50 mg/mL (~150.00 mM) [2] | Hygroscopic; use newly opened DMSO to avoid water contamination. |
The following section outlines validated methodologies for administering this compound in animal models, specifically for studies on HSV-2 infection and radiation-induced oral mucositis.
This protocol is adapted from studies using a female guinea pig model [1] [2].
Table 2: In Vivo Protocol for HSV-2 Infection Model
| Parameter | Specification |
|---|---|
| Animal Model | Female Hartley guinea pigs (250-300 g) infected with HSV-2 [1] [2]. |
| Dosage | 100 μg/kg [1] [2]. |
| Route of Administration | Oral gavage or subcutaneous injection [1] [2]. |
| Dosing Schedule | Once daily for 5 days [1] [2]. |
| Key Experimental Result | Oral administration reduced the incidence of lesions from 55% (pre-treatment) to 18%. Subcutaneous injection did not show a significant reduction in disease incidence [1] [2]. |
| Additional Note | Oral administration after fasting demonstrated a greater reduction in disease incidence and severity compared to non-fasting conditions [1] [2]. |
This protocol is adapted from studies using a hamster model [1] [2] [3].
Table 3: In Vivo Protocol for Oral Mucositis Model
| Parameter | Specification |
|---|---|
| Animal Model | Male LVG golden Syrian Hamsters (approx. 80 g) with radiation-induced mucositis [1] [2]. |
| Dosage | 10 μg/kg, 100 μg/kg, or 1 mg/kg [1] [2]. |
| Route of Administration | Subcutaneous injection [1] [2]. |
| Dosing Schedule | Once or twice daily from days 1 to 20 [1] [2]. |
| Key Experimental Result | At 100 μg/kg, the peak mucositis score was 2.2 in the treated group vs. 3.0 in the control group on day 18. The mucositis score was only 6.3% in SCV-07 treated hamsters compared to 28.1% in the control group. All tested doses significantly decreased the severity and duration of oral mucositis [1] [2]. |
The experimental workflow for these in vivo studies, from reconstitution to analysis, can be summarized as follows:
This compound exerts its biological effects through a multi-faceted mechanism, primarily involving the modulation of immune responses.
The core signaling pathway targeted by this compound is illustrated below:
Golotimod (SCV-07), also known as Gamma-D-glutamyl-L-tryptophan, is a dipeptide with immunomodulatory and antimicrobial properties [1] [2]. Its primary molecular mechanism involves the inhibition of the STAT3 signaling pathway [1] [3] [2]. This action underlies its investigated applications in enhancing anti-tuberculosis therapy, modulating macrophage function, and treating recurrent genital herpes simplex virus type 2 (HSV-2) and radiation-induced oral mucositis [1] [2].
The rationale for its oral administration is supported by a study on HSV-2 in guinea pigs, where oral delivery was more effective than subcutaneous injection in reducing the incidence and severity of lesions [1]. The study also suggested that administering this compound after fasting may enhance its efficacy [1].
The table below summarizes key quantitative data from preclinical studies for designing experiments.
| Parameter | Value / Description | Reference / Context |
|---|---|---|
| Molecular Weight | 333.34 g/mol | [1] [2] |
| Recommended Dosage | 100 μg/kg | In vivo study in guinea pigs [1] |
| Dosing Frequency | Once daily for 5 days | HSV-2 infection model in guinea pigs [1] |
| Dosing Volume | Approx. 1 mL/kg (based on standard 100 mg/mL stock) | Calculated from solubility and standard practice |
| Solubility | 100 mg/mL in water (300.00 mM) | For in vivo administration [2] |
| Reported Efficacy | Reduced lesion incidence from 55% to 18% | Oral administration in HSV-2 guinea pig model [1] |
This protocol outlines the steps for the safe and effective oral administration (gavage) of this compound to guinea pigs.
Proper restraint is critical for the safety of both the animal and the researcher.
The following diagram illustrates the logical workflow for a typical efficacy study of orally administered this compound in a guinea pig model.
| Attribute | Description |
|---|---|
| Other Names | SCV-07, Gamma-D-glutamyl-L-tryptophan [1] [2] [3] |
| Molecular Formula | C₁₆H₁₉N₃O₅ [1] [3] |
| Modality | Synthetic Dipeptide / Small Molecule [1] |
| Key Mechanism | Immunomodulation via broad effects on the Toll-like Receptor (TLR) pathway; inhibition of STAT3 signaling [1] [2] [3] |
| Key Immunological Effects | Stimulates T-lymphocyte differentiation, enhances production of IL-2 and IFN-γ, improves macrophage function [1] [3] |
| Investigational Uses | Tuberculosis, recurrent genital HSV-2 infection, oral mucositis (e.g., from radiation/chemotherapy) [1] [2] [3] |
| Administration Routes | Oral or subcutaneous [1] |
This compound is described as an immunomodulating peptide with antimicrobial activity that functions primarily through the Toll-like receptor (TLR) pathway [1] [3]. It inhibits STAT3 signaling, which is a crucial transcription factor involved in cellular processes like proliferation and survival, and whose dysregulation is implicated in various diseases [2] [3] [4]. The immunomodulatory effects of this compound culminate in enhanced efficacy of anti-tuberculosis therapy in research models [2] [3].
The diagram below illustrates the logical flow of this compound's mechanism of action as described in the literature.
While specific protocols are not available in the public domain, the search results allow for the construction of a general outline of its research applications, which can serve as a starting point for experimental design.
One of the more consistent findings across the search results is the use of this compound in conjunction with standard anti-tuberculosis therapy in animal models [2] [3]. The general workflow for such a study can be conceptualized as follows:
Key Parameters (Compiled from Search Results):
To dissect the immunomodulatory mechanism, researchers can analyze immune cells from treated subjects.
Golotidom (gamma-D-glutamyl-L-tryptophan), known in research as SCV-07, is an immunomodulating peptide that has shown promise in attenuating oral mucositis (OM) in pre-clinical models [1]. OM is a common, debilitating side effect of radiotherapy and chemotherapy, characterized by erythema, ulceration, and pain, which can severely impact a patient's quality of life and lead to interruptions in cancer treatment [2] [3]. The pathogenesis of OM involves a complex biological sequence including initial cell damage, amplification of inflammatory signals, and ulceration, with the innate immune response and oral microbiome playing pivotal roles [2] [3]. SCV-07 is hypothesized to modify this destructive inflammatory cascade.
The therapeutic efficacy of SCV-07 has been demonstrated in a golden Syrian hamster model, which is a well-established model for radiation- and chemoradiation-induced OM [1]. The key quantitative findings from the study are summarized in the table below.
Table 1: Summary of Efficacy Findings for SCV-07 in Pre-clinical Oral Mucositis Models
| Experiment Model | Intervention | Key Efficacy Findings | Significance |
|---|---|---|---|
| Acute & Fractionated Radiation [1] | Varying doses/schedules of SCV-07 vs. Placebo | Reduced severity and duration of OM | Confirmed activity in a radiotherapy-specific model. |
| Radiation + Cisplatin (Chemoradiation) [1] | Varying doses/schedules of SCV-07 vs. Placebo | Significantly reduced duration of ulcerative OM | Demonstrated benefit in a combined modality setting. |
| Across all studies [1] | - | Therapeutic benefit was dependent on both dose and schedule of administration. | Highlights the critical need for optimal dosing regimen identification. |
Below is a detailed methodology for evaluating compounds like Golotidom (SCV-07) in a pre-clinical OM model, based on the cited study and standard practices.
1. Animal Model and Mucositis Induction
2. Test Article Administration
3. Outcome Assessment and Monitoring
4. Data Analysis
The biological context of OM is complex. The diagram below illustrates key signaling pathways involved in the pathobiology of OM, providing a framework for how an immunomodulator like SCV-07 might exert its effect, potentially through the modulation of cytokine signaling.
Key Pathways in Oral Mucositis. This diagram outlines the proposed multi-stage pathobiology of chemoradiotherapy-induced oral mucositis, highlighting central roles for innate immunity and inflammatory cascades [2] [3]. The dashed line indicates the potential immunomodulatory action of a compound like SCV-07, which was shown to reduce OM severity, possibly via cytokine modulation [1].
This compound (SCV-07), also known as γ-D-glutamyl-L-tryptophan, is a synthetic dipeptide compound with potent immunomodulatory and antimicrobial activity that has emerged as a promising therapeutic candidate for recurrent genital herpes simplex virus type 2 (HSV-2) and other conditions. This small molecule has demonstrated significant potential in modulating immune responses and reducing disease severity in validated animal models. This compound's unique mechanism of action, which involves STAT3 signaling inhibition and macrophage function enhancement, positions it as a novel approach to managing persistent viral infections and treatment-related side effects like oral mucositis [1] [2] [3].
The compound has been investigated in multiple research settings, demonstrating efficacy in both HSV-2 recurrent disease models and radiation-induced mucositis, suggesting broad immunomodulatory potential. Unlike direct antiviral agents that target viral replication mechanisms, this compound functions primarily through host-directed immunomodulation, potentially reducing the likelihood of viral resistance development. This characteristic makes it particularly attractive as a supplemental or alternative treatment option for genital HSV-2 recurrent disease, especially in cases where conventional antiviral therapies provide suboptimal control or face resistance issues [4]. The following sections provide detailed experimental data, protocols, and mechanistic insights to support research applications of this compound in preclinical drug development.
Table 1: Summary of this compound Efficacy in Animal Disease Models
| Disease Model | Subject Details | Dose & Route | Treatment Duration | Key Efficacy Outcomes | Citation |
|---|---|---|---|---|---|
| Recurrent Genital HSV-2 | Female Hartley guinea pigs (250-300 g) infected with HSV-2 | 100 μg/kg; Oral gavage or subcutaneous injection | 5 days | Reduced lesion incidence from 55% to 18% (oral); No significant reduction via subcutaneous injection | [4] [3] |
| Radiation-Induced Oral Mucositis | Male LVG golden Syrian Hamsters (~80 g) | 10, 100 μg/kg or 1 mg/kg; Subcutaneous injection | Once or twice daily from days 1-20 | Peak mucositis control: 3.0 vs treated: 2.2; Mucositis score: 6.3% vs control 28.1% at 100 μg/kg | [2] [3] |
| Dose-Ranging HSV-2 | Female Hartley guinea pigs | 5 μg/kg (optimal dose); Oral delivery after overnight fast | Not specified | Statistically indistinguishable outcomes from topical aciclovir | [4] |
Research findings demonstrate that This compound administration produces significantly different outcomes based on route of administration, with oral delivery showing superior efficacy compared to subcutaneous injection in HSV-2 models [4] [3]. This route dependency suggests that this compound may undergo first-pass metabolism or require gut-associated lymphoid tissue interaction for optimal immunomodulatory activation. The fasting state of animals also significantly influenced treatment outcomes, with fasting before oral administration enhancing this compound's therapeutic effects against recurrent HSV-2 lesions [4].
In oral mucositis models, this compound exhibited a clear dose-response relationship across three orders of magnitude (10 μg/kg to 1 mg/kg), with significant reduction in both severity and duration of ulcerative oral mucositis [2] [3]. The comparable efficacy to aciclovir in the HSV-2 model further supports its potential as either a standalone therapeutic or an adjunctive treatment option for recurrent genital herpes, potentially offering a mechanistically distinct approach from direct antiviral agents [4].
Table 2: Impact of Administration Route on this compound Efficacy
| Parameter | Oral Administration | Subcutaneous Administration |
|---|---|---|
| Lesion Reduction in HSV-2 | Significant reduction (55% to 18%) | No significant reduction |
| Fasting Effect | Enhanced efficacy when administered after fasting | Not evaluated |
| Mucositis Management | Not evaluated | Significant reduction in severity and duration |
| Dosing Frequency | Once daily effective | Once or twice daily effective for mucositis |
| Onset of Action | Rapid (within 5 days in HSV-2 models) | Sustained effect observed in mucositis |
The Hartley guinea pig model has been extensively validated for studying recurrent genital HSV-2 infection and represents a standardized approach for evaluating potential therapeutics. The model begins with female Hartley guinea pigs weighing 250-300 g that are intravaginally inoculated with HSV-2. Following initial infection, animals typically develop primary lesions that eventually heal, after which they enter a latent infection phase with periodic reactivations manifesting as recurrent lesions, effectively mimicking the human disease pattern [4] [3].
Key procedural details include the administration of this compound at 100 μg/kg via oral gavage once daily for five days during the recurrent disease phase. Researchers should note that optimal results were achieved with a 5 μg/kg dose when administered after an overnight fast, suggesting pharmacokinetic considerations for optimal bioavailability [4]. The primary efficacy endpoint is the reduction in recurrent lesion incidence, with additional parameters including lesion severity scores, viral shedding, and histological analysis of genital tract tissues. This model effectively recapitulates the clinical manifestations of human recurrent genital herpes and provides a robust platform for evaluating therapeutic candidates like this compound.
The golden Syrian hamster model of radiation-induced oral mucositis provides a well-characterized system for evaluating potential mitigators of this treatment-limiting side effect of cancer therapy. The protocol utilizes male LVG golden Syrian hamsters weighing approximately 80 g. Animals receive focalized radiation to the cheek pouch, which induces a predictable course of mucosal injury, inflammation, and ulceration mirroring human oral mucositis pathogenesis [2] [3].
In this model, this compound is administered subcutaneously at doses of 10, 100, or 1000 μg/kg once or twice daily from days 1 to 20 relative to radiation exposure. The primary assessment metric is the mucositis score, typically evaluated using an established visual analog scale, with secondary endpoints including ulcer duration, histopathological analysis, and weight maintenance. Research findings demonstrate that this compound treatment significantly reduces both the peak severity and overall duration of ulcerative oral mucositis, with the most robust effects observed at the 100 μg/kg dose level [2]. This model provides strong preclinical evidence for this compound's potential application in cancer supportive care.
This compound exhibits a multifaceted mechanism of action centered on modulation of immune responses rather than direct antiviral activity. The compound demonstrates potent immunomodulatory properties by stimulating thymic and splenic cell proliferation and enhancing macrophage function, thereby potentially amplifying innate and adaptive immune responses against viral pathogens [1] [2] [3]. This immunostimulatory activity is particularly relevant in the context of HSV-2 infection, where immune evasion contributes to viral persistence and reactivation.
The STAT3 signaling inhibition represents another crucial aspect of this compound's mechanism [1] [2] [3]. STAT3 functions as a key node in numerous signaling cascades that regulate cell proliferation, apoptosis, and immune responses. By inhibiting this pathway, this compound may modulate the inflammatory microenvironment and potentially reduce immunosuppressive signals that facilitate viral persistence. This dual functionality—enhancing protective immune responses while suppressing potentially detrimental signaling pathways—positions this compound as a unique therapeutic approach for managing chronic viral infections and inflammatory conditions.
The diagram above illustrates the complex interplay between this compound's immunostimulatory effects and its inhibition of the STAT3 signaling pathway. This compound directly enhances immune cell proliferation and function while simultaneously suppressing the STAT3 activation cascade, resulting in reduced HSV-2 lesion formation and mucositis symptoms. This dual mechanism represents a novel approach to modulating immune responses in persistent viral infections and inflammatory conditions.
Table 3: this compound Formulation and Storage Specifications
| Parameter | Specifications | Notes & Considerations |
|---|---|---|
| Molecular Weight | 333.34 g/mol (free base); 369.80 g/mol (HCl salt) | Use appropriate MW for concentration calculations |
| Aqueous Solubility | 100-150 mg/mL (300.00-405.62 mM) | Sonication recommended to improve dissolution |
| Storage Conditions | -20°C, sealed, protected from moisture | Stable for 3 years as powder; 1 month in solution at -20°C |
| Purity Standards | ≥98% | HPLC confirmation recommended |
| Formulation Buffer | Isotonic citrate buffer with bupivacaine | Enhanced stability and bioavailability |
For in vivo administration, this compound should be prepared fresh daily using sterile techniques. The compound demonstrates excellent water solubility, allowing preparation of stock solutions at 100 mg/mL in sterile water or PBS with brief sonication to ensure complete dissolution [1] [3]. For oral gavage in guinea pigs, the calculated dose should be administered in a volume appropriate for the animal size (typically 1-2 mL) using a ball-tipped gavage needle. For subcutaneous injection in hamsters, the compound should be administered in a volume of 0.1-0.5 mL based on animal weight, with rotation of injection sites to prevent local reactions.
Critical formulation considerations include maintaining neutral pH (7.0-7.4) for in vivo studies, using sterile, endotoxin-free water for injection, and filtering solutions through 0.22 μm filters before administration to ensure sterility. For oral administration studies, animals should be fasted overnight prior to dosing to enhance bioavailability, as research indicates significantly improved efficacy under fasting conditions [4]. Prepared solutions should be used within 4 hours of preparation when stored at room temperature, or may be aliquoted and stored at -20°C for up to one month, avoiding repeated freeze-thaw cycles.
The research workflow illustrates the sequential stages for evaluating this compound in disease models, highlighting critical decision points and methodology considerations. Researchers should implement appropriate randomization procedures when assigning animals to treatment groups and maintain blinding during outcome assessments to minimize bias. The protocol emphasizes dose optimization based on specific disease models and administration routes, with particular attention to fasting requirements for oral dosing in HSV-2 studies.
This compound represents a promising therapeutic candidate with demonstrated efficacy in validated animal models of recurrent genital HSV-2 and radiation-induced oral mucositis. Its unique immunomodulatory mechanism, distinct from direct antiviral agents, offers potential advantages for managing recurrent herpes infections, particularly in cases where conventional therapies provide inadequate control. The well-characterized protocols and efficacy data summarized in these application notes provide researchers with comprehensive guidance for incorporating this compound into preclinical development programs.
Future research directions should explore combination therapies pairing this compound with direct-acting antiviral agents, potential applications in other viral infections or inflammatory conditions, and further elucidation of its precise molecular targets beyond STAT3 signaling. The established protocols for HSV-2 and oral mucositis models serve as robust platforms for these investigations, with opportunities for protocol adaptation to address additional research questions in immunology and antiviral drug development.
This compound (also known as SCV-07 or Gamma-D-glutamyl-L-tryptophan) is an immunomodulatory dipeptide with significant antimicrobial activity that has shown promise in various research applications. This synthetic peptide demonstrates potent immunomodulatory properties by inhibiting STAT3 signaling, a key pathway involved in immune regulation and cancer progression. This compound has been extensively investigated in preclinical models for several therapeutic areas including tuberculosis treatment enhancement, oral mucositis management during radiotherapy, and recurrent genital herpes simplex virus type 2 (HSV-2) infection. The compound is available in both free base (CAS: 229305-39-9) and hydrochloride salt (CAS: 1029401-59-9) forms, each with distinct physicochemical properties that researchers must consider when preparing stock solutions for experimental use.
The preparation of stable and biologically active stock solutions is fundamental to obtaining reliable and reproducible research results. This technical document provides comprehensive protocols for preparing this compound stock solutions in phosphate-buffered saline (PBS), with specific considerations for different chemical forms of the compound. Additionally, we include detailed methodologies for key experimental applications cited in recent literature, along with appropriate quality control measures to ensure solution integrity throughout your research workflow. These protocols are specifically designed for research purposes only and are not intended for human therapeutic use.
This compound exists in multiple salt forms with distinct molecular properties that significantly impact solubility and handling requirements. The hydrochloride salt form (this compound HCl) has a molecular formula of C16H20ClN3O5 and a molecular weight of 369.80 g/mol, while the free base form has a molecular formula of C16H19N3O5 and a slightly lower molecular weight of 333.34 g/mol. [1] [2] Both forms appear as white to off-white solid powders and require protection from moisture during storage to maintain stability and purity. The hydrochloride salt form typically offers enhanced aqueous solubility compared to the free base, making it particularly suitable for in vivo studies where aqueous vehicles are preferred.
Table 1: Physicochemical Properties of this compound Forms
| Property | This compound Hydrochloride | This compound Free Base |
|---|---|---|
| CAS Number | 1029401-59-9 | 229305-39-9 |
| Molecular Formula | C16H20ClN3O5 | C16H19N3O5 |
| Molecular Weight | 369.80 g/mol | 333.34 g/mol |
| Purity | ≥98% | ≥98.04% |
| Appearance | White to off-white solid powder | White to off-white solid |
| Storage Conditions | -20°C (powder), -80°C (solution) | -20°C (sealed, dry) |
Proper storage of this compound is essential for maintaining long-term stability and biological activity. For powder forms, store at -20°C in sealed containers protected from light and moisture, which typically ensures stability for up to 3 years. [1] For prepared stock solutions, storage at -80°C is recommended for long-term preservation (up to 6 months), while -20°C is acceptable for shorter durations (1 month). [1] [2] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation and decreased biological activity. For daily use, prepare small aliquots and thaw them only once. The compound should be kept in a sealed and protected environment with desiccants to prevent moisture absorption, which can compromise stability and solubility.
The hydrochloride salt form of this compound offers superior aqueous solubility, making it particularly suitable for preparation in PBS. The following protocol ensures preparation of a stable stock solution at a concentration of 20 mg/mL (54.08 mM) in PBS: [1]
Equipment and Reagent Preparation:
Weighing Procedure:
Solution Preparation:
Quality Assessment:
Table 2: this compound Stock Solution Preparation Parameters in PBS
| Parameter | This compound Hydrochloride | This compound Free Base |
|---|---|---|
| Recommended Concentration | 20 mg/mL (54.08 mM) | 12.5 mg/mL (37.50 mM) |
| Solubility in PBS | 150 mg/mL (405.62 mM) | 100 mg/mL (300.00 mM) |
| Sonication Requirement | Recommended (2-5 minutes) | Required (5-10 minutes) |
| Solution Appearance | Clear | Clear, may require extended mixing |
| Storage Stability | -80°C for 6 months, -20°C for 1 month | -80°C for 6 months, -20°C for 1 month |
While the free base form of this compound has slightly lower solubility in PBS compared to the hydrochloride salt, it remains suitable for research applications with proper handling:
Weighing and Initial Solubilization:
Solubilization Enhancement:
Final Preparation:
For both forms, it is essential to use freshly prepared solutions for in vivo studies to ensure optimal biological activity. [1] If precipitation is observed after storage, briefly sonicate the solution again before use. Do not re-use solutions that have been thawed for more than 24 hours.
Maintaining solution integrity is paramount for obtaining reliable experimental results. Implement the following quality control measures:
Visual Inspection: Examine solutions for color changes or precipitation before each use. A stable this compound solution should appear clear without visible particles or cloudiness. Discard any solutions showing signs of precipitation or discoloration.
Temperature Monitoring: Maintain consistent cold chain conditions during storage and transport. Use calibrated temperature monitors for storage units to ensure they remain within specified ranges (-20°C ± 2°C or -80°C ± 5°C).
Aliquoting Strategy: Divide stock solutions into small-use aliquots to minimize repeated freeze-thaw cycles. Mark each vial with preparation date, concentration, batch number, and storage conditions.
While formal chemical analysis may not be feasible in all research settings, these practical approaches can help verify solution quality:
pH Verification: Check the pH of diluted working solutions to ensure they fall within the physiological range (7.0-7.5). Significant deviations may indicate degradation.
Bioactivity Testing: Periodically validate stock solution potency using a standardized cellular assay such as STAT3 inhibition. Compare results with those obtained from freshly prepared solutions or newly acquired powder.
Record Keeping: Maintain detailed logs of solution preparation, including weighing accuracy, dissolution characteristics, and any observations during storage. This documentation is invaluable for troubleshooting experimental variability.
This compound has demonstrated efficacy in ameliorating oral mucositis in animal models receiving radiotherapy. The following protocol is adapted from studies using male LVG golden Syrian Hamsters: [1] [2]
Animal Model Preparation:
Dosing Regimen:
Efficacy Assessment:
In this model, this compound hydrochloride at 100 μg/kg significantly reduced peak mucositis scores (2.2 in treated groups vs. 3.0 in controls on day 18) and decreased the proportion of animals with severe mucositis (6.3% vs. 28.1% in controls). [1]
For studies investigating recurrent genital herpes simplex virus type 2 (HSV-2) infection, the following protocol has been established: [1] [2]
Animal Model and Infection:
Treatment Administration:
Outcome Measures:
In this model, oral administration of this compound after fasting reduced lesion incidence from 55% to 18%, with superior efficacy compared to subcutaneous administration. [1]
The following workflow diagram illustrates the key decision points in selecting appropriate this compound formulations and administration routes for different research applications:
Researchers may encounter the following challenges when preparing and using this compound solutions:
Precipitation Issues: If precipitation occurs during storage or dilution, briefly sonicate the solution or warm it gently to 37°C with mixing. For persistent precipitation, consider preparing fresh solution at a slightly lower concentration.
Biological Activity Variability: If inconsistent results are observed between experiments, verify solution concentration through UV spectrophotometry (if available) and ensure consistent handling procedures across users.
In Vivo Toxicity Concerns: While this compound is generally well-tolerated in animal models, monitor for potential side effects including gastrointestinal discomfort, which has been reported in some clinical contexts. [4]
Handling Precautions: this compound is classified as Acute Toxicity Category 4 (Harmful if swallowed) and requires appropriate personal protective equipment including gloves and safety goggles. [5]
Environmental Protection: The compound is very toxic to aquatic life with long-lasting effects. Avoid release to the environment and dispose of waste according to approved guidelines. [5]
Storage Compliance: Maintain proper storage conditions (-20°C for powder, -80°C for solutions) and record storage duration to ensure compound stability.
Proper preparation of this compound stock solutions in PBS is essential for obtaining reliable and reproducible results in research settings. The hydrochloride salt form, with its superior aqueous solubility and established efficacy in animal models, is generally preferred for in vivo studies. Careful attention to solution preparation protocols, storage conditions, and administration routes can significantly impact experimental outcomes. Researchers should select the appropriate salt form and administration method based on their specific experimental needs, with particular consideration of the enhanced oral bioavailability observed in HSV-2 models when administered after fasting. By adhering to these detailed protocols, researchers can ensure consistent this compound performance across studies investigating its immunomodulatory and antimicrobial properties.
Experimental Autoimmune Encephalomyelitis (EAE) is a well-established animal model for the human inflammatory demyelinating disease, Multiple Sclerosis (MS) [1]. It approximates key pathological features of MS, including inflammation, demyelination, axonal loss, and gliosis, making it a versatile system for translational neuro- and immunopharmacology [1]. This application note provides a detailed protocol for using the EAE model to evaluate the efficacy and immunomodulatory mechanisms of Pidotimod, a synthetic dipeptide with known immunomodulatory properties [2].
Pidotimod has been shown to alleviate EAE by specifically regulating the balance of splenic lymphocytes, reducing pro-inflammatory cell populations, and increasing regulatory T cells, thereby offering neuroprotective effects [2].
The following section outlines the core procedures for inducing the EAE model and administering the test compound.
Table 1: Reagents and Animals for EAE Induction and Treatment
| Component | Specifications |
|---|---|
| Mouse Strain | Female C57BL/6J mice (16-18 g) [2]. |
| Immunizing Antigen | MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK) [2]. |
| Adjuvant | Complete Freund's Adjuvant (CFA) containing 4 mg/ml Mycobacterium tuberculosis H37Ra [2]. |
| Potentiating Agent | Pertussis toxin [2]. |
| Test Compound | Pidotimod [2]. |
| Vehicle Control | Saline solution [2]. |
Protocol Steps:
The following workflow diagram illustrates the key stages of the EAE induction and evaluation process:
To confirm the therapeutic effects observed clinically, the following histological and flow cytometry analyses can be performed.
Protocol Steps:
Treatment with Pidotimod should result in a significant reduction in the clinical severity of EAE compared to the vehicle control group. The quantitative data from flow cytometry should demonstrate a clear immunomodulatory effect.
Table 2: Expected Effects of Pidotimod in EAE Mice
| Analysis Parameter | Expected Change with Pidotimod | Biological Interpretation |
|---|---|---|
| Clinical Score | Significant decrease [2] | Alleviation of neurological symptoms. |
| CNS Demyelination | Significant suppression [2] | Protection against myelin damage. |
| CNS Leukocyte Infiltration | Significant decrease [2] | Reduced migration of inflammatory cells into the CNS. |
| Splenic CD4+ IFN-γ+ (Th1) Cells | Decreased percentage [2] | Suppression of pro-inflammatory Th1 response. |
| Splenic CD4+ IL-17+ (Th17) Cells | Decreased percentage [2] | Suppression of pro-inflammatory Th17 response. |
| Splenic CD8+ IL-17+ (Tc17) Cells | Decreased percentage [2] | Suppression of pro-inflammatory cytotoxic T-cell response. |
| Splenic B220+ TNF-α+ B Cells | Decreased percentage [2] | Reduction in pro-inflammatory cytokine-producing B cells. |
| Splenic CD4+ CD25+ Foxp3+ Tregs | Increased percentage [2] | Promotion of immunoregulatory and suppressive functions. |
| Splenic CD8+ Foxp3+ Tregs | Increased percentage [2] | Expansion of regulatory CD8+ T cell population. |
The proposed mechanism of action for Pidotimod, based on the expected results, involves a rebalancing of the immune response away from pro-inflammatory pathways and toward regulation. The following diagram summarizes this mechanism:
The EAE model is a complex condition that mirrors the key pathological features of MS, including inflammation, demyelination, and axonal loss [1]. The protocol outlined above demonstrates that Pidotimod exerts significant neuroprotective effects in this model, primarily through the regulation of splenic lymphocytes [2]. The shift in immune balance from pro-inflammatory Th1, Th17, Tc17, and TNF-α+ B cells toward immunosuppressive Tregs is a key mechanism underlying its therapeutic effect.
This model and the associated analytical methods are highly relevant for the preclinical evaluation of immunomodulatory peptides like Pidotimod and, by potential extension, Golotimod. The lack of direct data on this compound in autoimmune models presents a significant opportunity for further research.
The table below summarizes the key characteristics of each drug based on available information.
| Drug Name | Drug Class | Known Mechanism of Action | Relevant Context from Search Results |
|---|---|---|---|
| Cisplatin [1] [2] [3] | Platinum-based chemotherapeutic | DNA cross-linking, inducing apoptosis in rapidly dividing cells. | Well-established in regimens for advanced thymic carcinoma and other solid tumors; known for dose-dependent toxicities (nephrotoxicity, myelosuppression, neurotoxicity) [1] [2] [3]. |
| Golotimod (SCV-07) [4] [5] | Immunomodulatory peptide | Enhances T-cell activity and proliferation, boosts IL-2 and IFN-γ production [5]. | Identified in a bioinformatics study as a potential therapeutic for ulcerative colitis; its mechanism suggests potential for boosting anti-tumor immunity [4] [5]. |
The rationale for investigating a this compound-Cisplatin combination would likely center on overcoming limitations of cisplatin therapy, particularly immunosuppression and toxicity. Cisplatin is cytotoxic but can suppress immune responses, while this compound acts as an immunostimulant. A combination strategy could aim to enhance overall anti-tumor efficacy by simultaneously killing cancer cells and boosting the body's own immune system to clear them.
The diagram below outlines a potential workflow for the preclinical assessment of this combination.
While specific protocols cannot be provided, the following points are critical for designing experiments based on standard oncology drug development practices and the searched information:
The lack of existing data presents a clear opportunity for original research.
This compound (SCV-07) is a synthetic dipeptide (Gamma-D-glutamyl-L-tryptophan) with immunomodulating and antimicrobial properties [1] [2]. Its primary mechanism of action involves the inhibition of the STAT3 signaling pathway, which contributes to its ability to modulate immune responses and mitigate inflammatory damage [3] [2]. Research indicates its potential application as a therapeutic agent for recurrent genital herpes and as a modulator of cancer treatment-induced oral mucositis [2].
The table below summarizes the core bioactivity data for this compound:
| Bioactivity Area | Experimental Model | Key Findings | Proposed Mechanism of Action |
|---|---|---|---|
| Antiviral Efficacy | Guinea pig model of recurrent genital HSV-2 [2] | Oral administration reduced lesion incidence from 55% to 18%; subcutaneous injection showed no significant effect [2]. | Immunomodulation; specific antiviral mechanism under investigation. |
| Mucositis Modulation | Hamster model of radiation-induced oral mucositis [2] | Subcutaneous injection (100 μg/kg) reduced peak mucositis severity and shortened ulcer duration [2]. | Inhibition of STAT3 signaling pathway [2]. |
| Immunomodulation | In vitro and in vivo models [1] [2] | Stimulates T-cell activation, thymic/splenic cell proliferation, and improves macrophage function [1] [2]. | Boosts body's natural immune response to infections and cancer [1]. |
This protocol evaluates the anti-infective efficacy of this compound in a recurrent genital herpes simplex virus type 2 (HSV-2) model [2].
1. Animal Model Preparation
2. Test Article and Dosing
3. Data Collection and Analysis
This protocol assesses this compound's ability to modulate the duration and severity of oral mucositis (OM) induced by radiation [2].
1. Animal Model Preparation
2. Test Article and Dosing
3. Data Collection and Analysis
The core mechanism of this compound involves the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that, when abnormally active, can promote cell survival, proliferation, and inflammatory responses, contributing to disease progression [3] [4]. This compound's inhibition of STAT3 underlies its observed effect in reducing the severity of oral mucositis [2]. Its immunomodulatory action, through T-cell activation, is likely key to its anti-infective efficacy [1].
The diagram below illustrates the STAT3 signaling pathway that this compound inhibits and the experimental workflow for evaluating its efficacy:
This compound is a synthetic peptide investigated for its potential as a therapeutic agent. A key challenge in developing such compounds is often poor solubility in aqueous solutions, which can critically impact their bioavailability and efficacy [1] [2].
The following table outlines standard techniques used in pharmaceutical development to improve the solubility of poorly soluble drugs like this compound.
| Strategy | Mechanism of Action | Key Components / Methods | Potential Pros & Cons |
|---|
| Complexation [3] | Formation of inclusion complexes that shield the drug from the aqueous environment. | Cyclodextrins (e.g., beta-cyclodextrin, sulfobutylether-beta-cyclodextrin) | Pro: Can significantly increase apparent solubility and stability. Con: Requires stoichiometric amounts of cyclodextrin; may alter drug pharmacokinetics. | | Lipid-Based Delivery [3] | Encapsulation of the drug within a lipid bilayer, mimicking biological membranes. | Liposomes (composed of phospholipids, cholesterol), lipid nanoparticles. | Pro: Can encapsulate both hydrophilic and hydrophobic drugs; potential for targeted delivery. Con: More complex manufacturing process; stability issues (fusion, drug leakage). | | Co-solvency & Solubilizers | Use of water-miscible solvents or surfactants to create a more favorable microenvironment for the drug. | Solvents: Ethanol, PEG. Surfactants: Polysorbates (Tween), SDS. | Pro: Simple to implement and scale up. Con: Can cause irritation upon administration; drug may precipitate upon dilution. | | Prodrug Approach | Chemical modification of the drug into a more soluble derivative, which converts back to the active form in vivo. | Attachment of ionizable or polar groups (e.g., phosphate esters). | Pro: Can dramatically alter solubility and permeability. Con: Requires additional synthetic steps and regulatory approval for a new chemical entity. |
You can use the following general workflow to systematically screen for conditions that improve this compound's solubility.
Q1: What are the first steps I should take if my this compound solution becomes cloudy or precipitates? First, visually inspect the solution. Cloudiness or precipitate formation indicates that the drug has exceeded its solubility limit. Immediate steps include:
Q2: How can I predict the solubility of new this compound analogs before synthesis? Modern computational tools can provide valuable predictions:
Q3: My this compound is soluble in pure DMSO but precipitates when diluted into aqueous buffer. How can I overcome this? This is a classic "solvent shift" precipitation problem. Strategies to mitigate it include:
Here is a summary of the key quantitative data for this compound from the available Safety Data Sheets (SDS) to facilitate easy comparison and reference.
| Property | Specification | Source / SDS |
|---|---|---|
| CAS Number | 229305-39-9 | AbMole [1], DC Chemicals [2], MedChemExpress [3] |
| Molecular Formula | C₁₆H₁₉N₃O₅ | AbMole [1], DC Chemicals [2], MedChemExpress [3] |
| Molecular Weight | 333.34 g/mol | AbMole [1], DC Chemicals [2], MedChemExpress [3] |
| Recommended Storage (Powder) | -20°C, protected from light, in a dry and sealed container | AbMole [1], DC Chemicals [2] |
| Recommended Storage (Solution) | -80°C (in solvent) | DC Chemicals [2] |
| Appearance | Solid; White to off-white | AbMole [1], MedChemExpress [3] |
| Water Solubility | 125 mg/mL (374.99 mM); may require ultrasonication | MedChemExpress [3] |
| Purity | 98.04% (MedChemExpress batch) | MedChemExpress [3] |
There is a critical discrepancy in the hazard classification of this compound between the two available SDS, which you must be aware of:
Recommendation: In a research setting, you should adopt the more conservative safety profile. Handle this compound with care, using appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat. Avoid generating dust and prevent any release into the environment [2].
The following workflow outlines the key steps for preparing a this compound stock solution, highlighting critical points to ensure stability.
Critical Steps:
The following diagram integrates this compound's handling into a broader stability-focused workflow, from storage to application in cell-based assays.
Q1: What is the specific biological target of this compound? this compound is identified as an inhibitor of STAT3 signaling [3]. STAT3 (Signal Transducer and Activator of Transcription 3) is a protein that regulates genes involved in cell survival, proliferation, and immune response, and its constitutive activation is linked to tumor development [4].
Q2: My this compound solution appears cloudy after thawing. What should I do? Do not use the solution if it appears cloudy or contains precipitate. This indicates possible degradation or crystallization. Gently warm the vial to room temperature and briefly ultrasonicate. If the solution does not become clear, discard it and prepare a fresh aliquot. This underscores the importance of proper storage and avoiding repeated freeze-thaw cycles.
Q3: Are there any known incompatibilities for this compound? Yes. This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents [1] [2]. Ensure that all equipment and solvents used are chemically compatible.
Q4: How should I dispose of this compound waste? Dispose of this compound and contaminated waste in accordance with all applicable local, state, and federal regulations [1] [2]. Given its potential toxicity to aquatic life [2], avoid release into drains or the environment.
Q: What is this compound and what is its primary mechanism of action?
A: this compound (also known as SCV-07) is a synthetic dipeptide (γ-D-glutamyl-L-tryptophan) with immunomodulatory and antimicrobial activity [1] [2]. Its primary mechanisms of action include:
Q: How do the administration routes for this compound compare in preclinical models?
A: The table below summarizes quantitative efficacy data from animal studies for different administration routes.
| Administration Route | Animal Model | Dosage & Regimen | Key Efficacy Findings | Reported Outcome Measures |
|---|---|---|---|---|
| Oral Gavage [3] [4] | Female Hartley guinea pigs infected with HSV-2 [3] [4] | 100 μg/kg; once daily for 5 days [3] [4] | Reduced incidence of lesions from 55% to 18% [3] [4] | Incidence and severity of recurrent genital HSV-2 lesions [3] [4] |
| Subcutaneous Injection [3] [4] | Male LVG golden Syrian Hamsters with radiation-induced oral mucositis [3] [4] | 100 μg/kg; once or twice daily from days 1 to 20 [3] [4] | Reduced peak mucositis score; shorter duration of ulcerative oral mucositis [3] [4] | Mucositis score (scale of 0-5); duration and severity of oral mucositis [3] [4] |
| Subcutaneous Injection [3] [4] | Female Hartley guinea pigs infected with HSV-2 [3] [4] | 100 μg/kg; 5 days [3] [4] | No significant reduction in disease [3] [4] | Incidence and severity of lesions [3] [4] |
Q: What is a typical in vivo protocol for studying this compound in oral mucositis?
A: Here is a detailed methodology based on published research [3] [4]:
Q: My this compound solution is not dissolving properly. What should I do? A: this compound has a reported water solubility of 100 mg/mL [3]. If you encounter issues:
Q: I am not seeing the expected efficacy in my HSV-2 animal model. What could be the reason? A: The route of administration is critical. Research indicates that in HSV-2 models, oral administration was effective, while subcutaneous injection showed no significant reduction in disease [3] [4]. Ensure you are using the route documented as effective for your specific disease model.
The following diagram illustrates the dual mechanism of action of this compound as described in the literature, which contributes to its efficacy in various disease models.
The table below summarizes the key characteristics of this compound based on current data:
| Attribute | Description |
|---|---|
| Generic Name | This compound (also known as SCV-07) [1] |
| Modality | Synthetic dipeptide (γ-D-glutamyl-L-tryptophan); Small Molecule [1] |
| Key Mechanism | Broad effects on the Toll-like Receptor (TLR) pathway; described as a STAT3 inhibitor [1] [2] |
| Immunomodulatory Action | Stimulates T-lymphocyte differentiation; enhances production of IL-2 and IFN-γ [1] [3] |
| Primary Route of Administration | Can be administered orally or subcutaneously [1] |
| Reported Tolerability | No adverse effects were observed in clinical trial participants [1] |
| Current Status | Investigational; not approved for clinical use in the US or other regions [1] |
Since precise dosing data is not available, your experimental work will be crucial. The following workflow outlines a systematic approach to determining an effective dose for a specific research context.
Begin by identifying an effective concentration in a controlled cellular environment.
Translate the in vitro findings to an animal model relevant to your disease of interest.
A narrow dose range requires thorough investigation to balance efficacy with safety.
Q1: What is the definitive mechanism of action for this compound? While its precise mechanism is still under investigation, this compound has broad effects on the Toll-like receptor (TLR) pathway and has been specifically described as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) [1] [2]. Its immunomodulatory effects are manifested through the stimulation of T-cell differentiation and enhanced production of key cytokines like IL-2 and IFN-γ [1] [3].
Q2: Are there any known drug-drug interactions for this compound? As of now, there is no available information on drug-drug interactions for this compound. Researchers conducting combination studies should design careful control experiments to identify any potential synergistic or inhibitory interactions [1].
Q3: What is the best practice for handling and storing this compound? The publicly available data does not specify storage conditions. It is critical to refer to the manufacturer's certificate of analysis (CoA) provided with the research compound for specific handling, storage, and stability information.
The most current research simply identifies this compound as a predicted therapeutic candidate for conditions like ulcerative colitis via computational docking studies [4]. The field lacks published, experimental dose-response data.
This compound (SCV-07) is a synthetic dipeptide and an immunomodulatory drug derived from thymosin beta-4. Its mechanism of action involves activating T-cells and inhibiting STAT3 signaling, and it is being investigated for applications in oncology and infectious diseases [1] [2].
The core factors that can influence batch-to-batch consistency for a therapeutic like this compound are summarized in the table below.
| Factor | Impact on Variability |
|---|---|
| Raw Materials [3] | Inconsistent quality of starting chemicals, solvents, or reagents can directly impact the chemical synthesis and final product quality. |
| Incoming Source Material [3] | Biological activity of intermediates; variability in the quality and composition of materials used for analytical standard preparation. |
| Manufacturing & Handling [3] | Divergences in synthesis, purification processes, and handling procedures can lead to inconsistent final product yields and purity. |
| Analytical Characterization [3] | Inadequate or inconsistent testing methods fail to accurately identify and quantify critical quality attributes (CQAs), leading to undetected batch variations. |
Here are answers to common questions and specific issues that may arise during this compound research and development.
Q1: What are the most critical quality attributes (CQAs) to monitor for this compound? While specific CQAs for this compound are not explicitly listed in the search results, for a synthetic peptide, the following are typically critical:
Q2: Our final product yield is inconsistent. Where should we start troubleshooting? Inconsistent yield is often a multifactorial problem. The flowchart below outlines a systematic troubleshooting workflow.
Q3: How can we better control variability from apheresis material for cell-based assays? For researchers using this compound in conjunction with cell therapies (e.g., to modulate T-cell function), controlling the incoming biological material is crucial.
Q4: What role can data management play in reducing variability? A robust data management strategy is key to identifying and controlling variability sources.
This protocol provides a framework for the analytical characterization of this compound, which is essential for identifying variability.
1. Purity and Identity Assay by HPLC and MS
2. Potency Assay via STAT3 Signaling Inhibition
For a holistic approach, consider these strategies beyond the laboratory bench.
1. Supplier and Raw Material Control
2. Process Automation
3. Quality by Design (QbD)
I hope this structured technical resource provides a solid foundation for your support center. The general principles outlined here are highly applicable to biopharmaceuticals like this compound.
What is the primary analytical challenge in measuring Golotimod in plasma? The main challenge is achieving sufficient sensitivity and selectivity in a complex biological matrix like plasma. The method must be able to distinguish this compound from thousands of endogenous compounds and potential metabolites.
Why is HPLC-MS/MS the recommended technique for this analysis? High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying small molecules in biological fluids. It combines the separating power of HPLC with the exceptional sensitivity and specificity of the MRM (Multiple Reaction Monitoring) mode on a triple-quadrupole mass spectrometer, which provides a high signal-to-noise ratio [1].
My method has low sensitivity. What should I check? First, review your sample preparation. Protein precipitation, while simple, can leave more interfering compounds. Consider switching to solid-phase extraction (SPE) or liquid-liquid extraction for cleaner samples and better sensitivity. Second, in mass spectrometry, ensure the instrument is properly tuned and that the MRM transitions are optimized for this compound and its internal standard.
How can I improve the reproducibility of my results? The consistent use of a suitable internal standard (IS) is critical for reproducibility. A structurally similar analog or, ideally, a stable isotope-labeled version of this compound should be used. This corrects for losses during sample preparation and variations in instrument response [1].
The table below outlines common issues, their potential causes, and recommended actions.
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Sensitivity | Inefficient extraction; ion suppression in MS; suboptimal MRM transitions. | Optimize/change sample clean-up (use SPE); improve HPLC separation to move analyte away from ion-suppressing regions; re-optimize MS parameters and collision energy [1]. |
| Poor Chromatography (Peak Tailing/Splitting) | Column degradation; inappropriate mobile phase pH/buffer; strong interaction with active sites. | Flush/regenerate or replace HPLC column; adjust mobile phase (e.g., add ion-pairing reagents or modifiers like formic acid); use a high-quality end-capped column [1]. |
| High Background Noise | Incomplete cleaning of sample; contamination from previous runs; dirty mass spectrometer ion source. | Re-optimize sample washing steps; implement a longer/washing step in the gradient; clean the MS ion source according to manufacturer protocols. |
| Low Analytical Recovery | Instability of the analyte in plasma/solvent; binding to labware; incomplete protein precipitation. | Check analyte stability and add stabilizers if needed; use low-binding vials/tubes; validate recovery at each sample prep step. |
| Non-Linear Calibration Curve | Saturation in MS detector; poor internal standard performance; carryover. | Dilute samples or reduce injection volume; ensure IS is stable and added consistently; implement a thorough needle wash protocol. |
Since a direct method for this compound is not found in the literature, the following protocol is adapted from a published method for Pidotimod, a drug with a peptide-like structure, which serves as an excellent starting point [1].
1. Sample Preparation (Solid-Phase Extraction)
2. Instrumental Conditions (HPLC-MS/MS) The table below summarizes the key parameters, adapted from the Pidotimod study [1].
| Parameter | Recommended Setting |
|---|---|
| HPLC System | |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Start at 5% B; ramp to 95% B over 3.5 min; hold for 1 min; re-equilibrate. |
| Mass Spectrometer (Triple Quadrupole) | |
| Ionization Mode | Electrospray Ionization (ESI), Positive mode |
| MRM Transitions | Optimize for this compound (Precursor Ion → Product Ion) |
| Dwell Time | 150 ms per transition |
| Collision Energy | Optimize for this compound |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
3. Method Validation Once developed, the method must be validated according to regulatory guidelines (e.g., FDA/EMA) for:
The following diagrams outline the general experimental workflow and the known biological target of this compound to provide full context for your research.
The table below summarizes the core information about this compound.
| Attribute | Description |
|---|---|
| Other Names | SCV-07 [1] [2] |
| Drug Class | Immunomodulatory agent; STAT3 inhibitor [1] [2] |
| Chemical Nature | Synthetic dipeptide derived from Thymosin beta-4 (Tβ4) [1] |
| Primary Mechanism of Action | Enhances the body's immune response, primarily by activating T-cells. It is also identified as a direct STAT3 inhibitor [1] [2] |
| Key Experimental Findings | Boosts the immune system's ability to recognize and eliminate cancer cells; can reduce the immunosuppressive environment induced by tumors [1] |
| Relevant Disease Models | Explored in cancer (as a monotherapy and for mitigating chemotherapy side effects) and chronic infectious diseases [1] |
| Administration | Via injection [1] |
Here are answers to common questions and potential experimental issues.
Q1: What is this compound's primary proposed mechanism for inhibiting STAT3 and achieving anti-cancer effects? this compound has a dual mechanism. It is classified as a direct STAT3 inhibitor, though the structural details of this interaction require further characterization [2]. Its primary and more documented mechanism is immunomodulation. It works by activating T-cells, which are crucial for immune defense against cancer [1]. By stimulating the immune system, it helps overcome the immunosuppressive environment created by tumors, which is often maintained by hyperactive STAT3 signaling [1].
Q2: My in vitro results show high variability in T-cell activation. What could be the cause? This is a common challenge. Consider investigating the following:
Q3: Are there any known off-target effects or contraindications I should be aware of in my experimental design? According to preliminary data, caution is advised in the following scenarios:
The search results lack detailed protocols (e.g., exact concentrations, incubation times, cell lines). To find these critical details, I suggest the following steps:
"this compound in vitro protocol", "SCV-07 STAT3 assay", and "this compound pharmacokinetics". Focus on articles published after 2020 for the most current methodologies.The following diagram illustrates the STAT3 signaling pathway, a key target of this compound, to provide context for its mechanism of action.
For context on how novel STAT3 inhibitors like this compound are discovered and evaluated, the following diagram outlines a modern, computationally-aided research workflow.
This compound (SCV 07) is an immunomodulatory peptide, often used in its hydrochloride salt form, with a molecular weight of 369.80 g/mol and a purity of ≥98% [1]. It is known for its antimicrobial activity and its role in modulating the immune system. Its primary known biological target is the STAT3 signaling pathway, which it inhibits [1]. This activity underpins its research applications in conditions like infectious diseases and tissue injury models.
Selecting an appropriate in vivo model is critical for research on this compound. The table below summarizes successfully used animal models and key experimental parameters based on published studies.
Table 1: Summary of In Vivo Models for this compound Research
| Disease Model | Animal Species | Effective Dose | Route of Administration | Treatment Duration | Key Efficacy Findings |
|---|---|---|---|---|---|
| Recurrent Genital HSV-2 [1] | Female Hartley guinea pigs | 100 µg/kg | Oral gavage (po) | 5 days | Reduced lesion incidence from 55% to 18% [1]. |
| Radiation/Chemo-Induced Oral Mucositis [1] | Male LVG golden Syrian Hamsters | 10, 100 µg/kg, 1 mg/kg | Subcutaneous (sc) injection | Once or twice daily, days 1-20 | Shortened duration and reduced severity of ulcerative oral mucositis at 100 µg/kg [1]. |
| Ulcerative Colitis (Computational Prediction) [2] | Information not specified | Information not specified | Information not specified | Information not specified | Identified as a promising therapeutic candidate via molecular docking analysis [2]. |
Table 2: Administration Protocol Quick Reference
| Parameter | Details & Considerations |
|---|---|
| Recommended Storage | Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (6 months) or -20°C (1 month). Keep sealed and protected from moisture [1]. |
| Solubility | In Vitro: 150 mg/mL (405.62 mM) in water [1]. |
| Formulation for In Vivo Use | Can be dissolved at 20 mg/mL (54.08 mM) in PBS, with sonication to create a clear solution [1]. |
This compound is documented to inhibit STAT3 signaling [1]. The diagram below illustrates this proposed mechanism and its downstream effects on cell proliferation and inflammation in the context of oral mucositis.
Q1: What is the most critical factor for successfully modeling this compound's effect in HSV-2? A1: The fasting state of the animals is critical. The study showed that oral SCV-07 administered after fasting significantly lowered the incidence and severity of lesions in guinea pigs, while administration without fasting did not show a significant reduction [1]. Ensure a consistent and controlled fasting protocol for all animals in the study.
Q2: Why might subcutaneous injection show different efficacy compared to oral administration? A2: The route of administration significantly impacts bioavailability and mechanism. In the HSV-2 model, oral administration was effective at reducing lesions, while subcutaneous injection at the same dose (100 µg/kg) showed no significant reduction [1]. This suggests that this compound's activity may depend on first-pass metabolism or a gut-mediated immune mechanism. Choose the administration route that aligns with your research objectives and the published model you are following.
Q3: How do I choose a dose for a new pilot study? A3: Refer to the established models in Table 1. A dose of 100 µg/kg has shown efficacy in multiple disease models [1]. It is advisable to include a lower (e.g., 10 µg/kg) and/or a higher (e.g., 1 mg/kg) dose to establish a dose-response relationship in your specific experimental setup.
Q4: My solubilized this compound has precipitated. What should I do? A4:
The table below summarizes the core properties of Golotimod that are central to understanding its potential interactions.
| Property | Description |
|---|---|
| Mechanism of Action | Immunomodulating peptide; inhibits STAT3 signaling and homodimerization in the cytoplasm [1] [2] [3]. |
| Primary Biological Activities | Stimulates T-cell proliferation, improves macrophage function, and exhibits antimicrobial activity [1] [2] [4]. |
| Research Applications | Potential therapeutic for recurrent genital HSV-2, oral mucositis, ulcerative colitis, and to enhance anti-tuberculosis therapy [5] [1] [2]. |
| Administration | Subcutaneous injection or oral gavage (efficacy can be route-dependent) [1]. |
| Solubility | Soluble in water (125 mg/mL) and DMSO (50 mg/mL) [1]. |
The following diagram illustrates the core mechanism of this compound and the primary areas where interactions with other compounds may occur.
The table below outlines potential interaction areas based on this compound's mechanism, along with suggested experimental approaches.
| Potential Interaction Area | Hypothesized Effect & Rationale | Suggested Experimental Assessment |
|---|---|---|
| Other Immunomodulators | Potentiated or unpredictable immune response; risk of over-stimulation [4]. | In vivo models monitoring immune cell counts and cytokine storms; dose-response studies with combination agents. |
| Immunosuppressants (e.g., Corticosteroids) | Counteraction of this compound's therapeutic efficacy [4]. | Animal disease models (e.g., infection, colitis) to compare this compound efficacy with/without co-administered immunosuppressants. |
| Conventional Antimicrobials | Enhanced efficacy against infections, as seen in anti-tuberculosis therapy [1] [2]. | Checkerboard microdilution assays to determine Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration (FIC) indices. |
Q: What is the most critical factor to consider when co-administering this compound with another drug?
Q: Does the administration route of this compound influence its effects or interactions?
Q: What are the appropriate controls for a this compound combination study?
Q: Our lab is new to this compound. What is a recommended starting point for in vivo dosing?
A major challenge in providing definitive compatibility guidelines is the current state of research. This compound is primarily in the investigational stage [4] [3], and detailed clinical interaction studies in humans are not yet available. Most data comes from in vivo animal models focused on efficacy rather than systematic interaction profiling [1].
To build a robust experimental plan, I suggest you:
The table below summarizes key STAT3 inhibitors discussed in recent literature, highlighting their developmental stage and primary indications based on the search results [1] [2] [3].
| Inhibitor Name | Type / Class | Reported Developmental Stage | Primary Indications (Research Context) |
|---|---|---|---|
| Golotimod (SCV-07) | Synthetic dipeptide / Immunomodulator | Approved (with restricted use/accessibility) [1] [4] | Oral mucositis, Tuberculosis, Hepatitis C, Genital HSV-2 [2] [5] [6] |
| Napabucasin (BBI-608) | Small molecule (STAT3 transcription inhibitor) | Clinical Trials (Phase III investigated) [3] [7] | Pancreatic cancer, Gastroesophageal junction adenocarcinoma [3] |
| TTI-101 (C188-9) | Small molecule (SH2 domain binder) | Clinical Trials (Phase I/II) [3] [7] | Hepatocellular cancer, Solid tumors (in combo with anti-PD-1) [3] |
| Danvatirsen (AZD9150) | Antisense oligonucleotide | Clinical Trials [7] | Not specified in results |
| Silibinin | Natural product-derived compound | Clinical Trials (Phase II) [3] | Prophylaxis for brain metastases (NSCLC/BC) [3] |
| W36 | Small molecule (LZJ66 derivative) | Preclinical Research [3] | Triple-Negative Breast Cancer (TNBC) [3] |
| Striatal B | Small molecule (computationally discovered) | Preclinical Research [8] | Pancreatic Ductal Adenocarcinoma (PDAC) [8] |
The following table consolidates quantitative efficacy data and key experimental findings from preclinical studies to facilitate comparison.
| Inhibitor Name | Reported Model System | Key Experimental Findings & Efficacy Data |
|---|
| This compound | In Vivo (Hamster model of radiation-induced oral mucositis) [6] | - Subcutaneous injection (100 μg/kg) reduced peak mucositis score from 3.0 (control) to 2.2.
For researchers looking to understand or replicate the methodologies, here is a detailed breakdown of the key experimental protocols cited in the results.
The diagram below illustrates the STAT3 signaling pathway and the different points at which the discussed inhibitors are reported to act, based on the gathered literature.
S1P receptor modulators work by targeting sphingosine 1-phosphate receptors, which are crucial for lymphocyte trafficking. Their action leads to the retention of lymphocytes in lymph nodes, reducing their migration into the central nervous system and thereby limiting inflammation [1].
Competitive Binding and Selectivity Research indicates that various S1P receptor modulators, including Fingolimod, bind competitively to the same orthosteric site on S1P1 and S1P5 receptors [2] [3]. This means they are pharmacologically similar in their binding action. The key differences lie in their receptor selectivity, which influences their safety and side effect profiles.
The table below summarizes the receptor selectivity and key characteristics of different S1P modulators.
| Modulator | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Key Characteristics |
|---|---|---|---|---|---|---|
| Fingolimod (FTY720) | Functional Antagonist [1] | - | Functional Antagonist [1] | Functional Antagonist [1] | Functional Antagonist [1] | First oral DMT for MS; non-selective; requires phosphorylation in vivo [2] [1]. |
| Ozanimod | Agonist [3] | - | - | - | Agonist [3] | Selective for S1P1 and S1P5; active metabolites contribute to efficacy [2] [3]. |
| Siponimod | Agonist [2] | - | - | - | Agonist [2] | Selective for S1P1 and S1P5 [2]. |
| Ponesimod | Agonist [2] | - | - | - | - | Selective for S1P1 [2]. |
This competitive binding profile suggests that these modulators can be considered interchangeable, and the choice among them should be based on their overall therapeutic and safety profile [2].
Real-world evidence and clinical studies are valuable for comparing the effectiveness of different disease-modifying therapies (DMTs). The following tables summarize how Fingolimod compares to other common treatments.
Fingolimod vs. Dimethyl Fumarate (DMF) Multiple real-world studies have generally found Fingolimod and Dimethyl Fumarate to have comparable effectiveness in managing Relapsing-Remitting Multiple Sclerosis (RRMS).
| Study Feature | Dimethyl Fumarate (DMF) | Fingolimod |
|---|---|---|
| Relapse Rate | Comparable to Fingolimod [4] [5] | Comparable to DMF [4] [5] |
| Disability Worsening | Comparable to Fingolimod [4] [5] | Comparable to DMF [4] [5] |
| Cognitive & Physical Performance | Comparable to Fingolimod [5] | Comparable to DMF [5] |
| MRI Outcomes (e.g., Brain Volume Loss) | Comparable to Fingolimod [5] [6] | Comparable to DMF [5] [6] |
| Key Study | Swiss SVK Registry (n=1,922) [4] | MS PATHS Network (n=1,302) [5] |
Fingolimod vs. Natalizumab For patients with an inadequate response to first-line therapies, switching to Natalizumab or Fingolimod are common strategies. A study using the MSBase registry found Natalizumab to be more effective in this specific population.
| Effectiveness Measure | Natalizumab | Fingolimod |
|---|---|---|
| Annualised Relapse Rate (ARR) vs. previous therapy | Significant reduction (RR=0.64) [7] | Non-significant reduction (RR=0.91) [7] |
| Confirmed Disability Improvement (CDI) vs. previous therapy | Significant increase (HR=1.67) [7] | Non-significant increase (HR=1.30) [7] |
| Head-to-Head: ARR (Natalizumab vs. Fingolimod) | Significant reduction (RR=0.70) [7] | - |
| Head-to-Head: CDI (Natalizumab vs. Fingolimod) | Significant increase (HR=1.28) [7] | - |
| Cost-Effectiveness (UK Model) | Dominant (more QALYs, lower costs) [7] | - |
The following methodologies are commonly used in pre-clinical research to characterize S1P receptor modulators.
1. Competitive Radioligand Binding Assay This protocol determines a compound's affinity for S1P receptors and whether it binds to the same site as the endogenous ligand [2] [3].
[³H]-Ozanimod), unlabeled test compounds (S1P modulators), and S1P (the endogenous ligand).2. [³⁵S]-GTPγS Functional Binding Assay This protocol assesses the functional potency and efficacy of a modulator by measuring G-protein activation [2] [3].
[³⁵S]-GTPγS (a non-hydrolyzable GTP analog), GDP, and test compounds.[³⁵S]-GTPγS in the presence of excess GDP.[³⁵S]-GTPγS binding. Measure the bound [³⁵S]-GTPγS.3. Receptor Internalization Assay This protocol evaluates the downstream effect of receptor activation, which is central to the mechanism of S1P modulators [3].
The diagram below illustrates the core mechanism of action of S1P receptor modulators like Fingolimod.
This diagram shows the primary signaling pathways. In lymphocytes, S1P1 receptor activation and subsequent internalization prevents cells from following the S1P gradient out of lymph nodes, reducing the number of autoreactive lymphocytes reaching the central nervous system [1]. In the heart, activation of S1P1 and S1P3 on atrial myocytes can lead to transient bradycardia through a Gᵢ-mediated pathway [1].
A critical differentiator between immunomodulators is their safety profile. Fingolimod's non-selectivity is linked to several side effects not seen with more selective agents.
The table below summarizes two agents and a research model identified in the search results that are relevant to the study of thymic function and proliferation.
| Agent/Model | Mechanism of Action | Experimental Context & Key Findings |
|---|---|---|
| Tbata (Gene Modulator) [1] | Inhibits Thymic Epithelial Cell (TEC) proliferation by interacting with Uba3 and suppressing the Nedd8 pathway [1]. | Studies in mice: Aged Tbata-deficient mice had larger thymi with more dividing TECs. Thymic reconstitution post-bone marrow transplant was faster in Rag2−/−Tbata−/− mice [1]. |
| Teleocidin / Lyngbyatoxin [2] | Acts as a tumor promoter and activates Protein Kinase C (PKC) [2]. | A derivative, Dihydroteleocidin B, induces cell adhesion in HL-60 cells and acts as a tumor promoter by inducing ornithine decarboxylase (OD-Case) [2]. |
| In Silico "Virtual Thymus" Model [3] | Computer model simulating individual thymocytes and thymic epithelial cells (TECs) in a spatially resolved environment [3]. | Used to analyze impact of TEC network on thymocyte proliferation. Predicts that a sparse TEC network favors malignant thymocyte expansion; validated with rapid-onset T-ALL in medaka fish [3]. |
For the entities listed above, here are deeper dives into the experimental approaches used to generate the data.
The following diagrams illustrate the key signaling pathway and experimental workflow based on the information found in the search results.
caption: Tbata inhibits TEC proliferation via the Nedd8 pathway.
caption: A multi-scale workflow for validating thymic proliferation claims.
This compound is identified as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor [1]. The following table summarizes its known characteristics:
| Attribute | Description |
|---|---|
| Mechanism of Action | Inhibits the STAT3 protein, a transcription factor involved in cell growth, differentiation, and survival [1]. |
| Therapeutic Role | Drug development targeting STAT3 is a research hotspot for cancer, autoimmune disorders, and inflammatory conditions [1]. |
| Key Indications (Under Investigation) | Primarily investigated for various cancers (e.g., liver cancer, colorectal cancer, melanoma, leukemia) [1]. A 2025 bioinformatics study also suggested it as a potential therapeutic candidate for Ulcerative Colitis [2]. |
| Available Data | Preclinical and early clinical trials; no long-term efficacy or safety data in public domain for direct comparison with established immunomodulators [1] [2]. |
The search results contain substantial data on other immunomodulators, particularly those used for Multiple Sclerosis (MS), but no studies comparing them directly with this compound. The table below outlines these therapies for context:
| Immunomodulator | Mechanism of Action | Key Indications & Evidence |
|---|---|---|
| Fingolimod [3] [4] | Sphingosine 1-phosphate receptor modulator; sequesters lymphocytes in lymph nodes [4]. | Relapsing-Remitting MS (RRMS). Sustained reduction in relapse rate and disability progression over 4+ years in clinical trials and real-world studies [3] [4]. |
| Anti-CD20 Monoclonal Antibodies (e.g., Ocrelizumab) [5] [6] | Depletes CD20+ B lymphocytes [5]. | RRMS & Primary Progressive MS. High efficacy in relapse prevention; considered first-line therapy for many; real-world data shows high patient satisfaction [5] [6]. | | Bruton's Tyrosine Kinase (BTK) Inhibitors (e.g., Fenebrutinib) [6] | Inhibits BTK enzyme, a key component in B-cell receptor signaling [6]. | RRMS (Investigational). Phase II trials showed "near complete suppression of acute inflammatory disease activity" at 48 weeks [6]. |
This compound and the MS therapies listed above work on distinct immunological pathways, which explains their investigation for different diseases.
The diagram below illustrates the general signaling pathway that this compound is designed to target.
This compound (also known as SCV-07) is an immunomodulatory dipeptide with antimicrobial activity [1]. The table below summarizes its key characteristics based on current research data:
| Feature | Description |
|---|---|
| Known Mechanism | Inhibits STAT3 signaling [1]. |
| Primary Biological Activities | Stimulates thymic and splenocyte proliferation; improves macrophage function [1]. |
| Therapeutic Area (Research) | Investigated for oral mucositis (pre-clinical) and as a predicted candidate for Ulcerative Colitis (computational analysis) [2] [1]. |
| Combination Therapy Evidence | No direct experimental validation studies found in current search results. |
The existing data for this compound primarily comes from pre-clinical animal studies and computational bioinformatics analysis.
One study investigated this compound's effect on radiation-induced oral mucositis in a hamster model [1].
A 2025 bioinformatics study identified this compound as a promising therapeutic candidate for Ulcerative Colitis (UC) through computational analysis [2].
Based on the nature of the available data and your objective to create comparison guides, the following workflow outlines a potential pathway for experimentally validating this compound, particularly in combination therapies. This diagram synthesizes concepts from the identified research and general drug development practice.
The table below summarizes the key information about this compound identified in the search results:
| Aspect | Details |
|---|---|
| Drug Name | This compound [1] |
| Primary Target | STAT3 (Signal Transducer and Activator of Transcription 3) [1] [2] |
| Mechanism of Action | STAT3 inhibitor; works by blocking the activation or signaling pathway of the STAT3 protein [1]. |
| Therapeutic Context | The only STAT3 inhibitor approved as a drug, though its accessibility and application are restricted [2]. |
| Relevant Indications | Investigated for cancer (e.g., liver cancer, colorectal cancer, melanoma, leukemia), autoimmune disorders, and inflammatory conditions [1]. |
The search results indicate that this compound is a recognized STAT3 inhibitor, but the specific data on mechanistic validation through knockout models is not available in the public domain [1] [2]. This level of detailed experimental data is often found in primary research literature.
To proceed with your comparison guide, I suggest the following avenues for finding the necessary information:
If you are planning such experiments, the workflow below outlines the key steps for validating a drug's mechanism of action using genetic knockout models.